N-(1-Naphthyl)-1-adamantanecarboxamide

説明

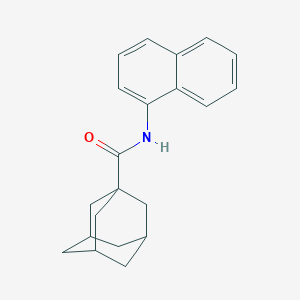

Structure

3D Structure

特性

IUPAC Name |

N-naphthalen-1-yladamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZASJFLYAWUDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342853 |

Source

|

| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121768-37-4 |

Source

|

| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1-Naphthyl)-1-adamantanecarboxamide

Foreword: The landscape of medicinal chemistry is continually shaped by the pursuit of novel scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates. Among these, the adamantane moiety stands out for its unique three-dimensional, rigid, and lipophilic nature. This guide focuses on a specific, yet underexplored, member of this family: N-(1-Naphthyl)-1-adamantanecarboxamide (CAS No. 121768-37-4) . While extensive biological data for this precise molecule is not widely published, its structural components—a bulky adamantane cage and an aromatic naphthyl group—place it within the promising class of N-Aryl-1-adamantanecarboxamides. This document serves as a technical primer for researchers, synthesizing established principles of adamantane chemistry to provide a robust framework for the synthesis, characterization, and potential biological evaluation of this compound.

The Adamantane Advantage in Drug Design

The adamantane scaffold is more than a simple lipophilic appendage; its rigid, strain-free, diamondoid structure offers several key benefits in drug design.[1][2] It can:

-

Enhance Lipophilicity: The bulky hydrocarbon cage significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

-

Impart Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can protect adjacent functional groups and prolong a drug's half-life.

-

Provide a 3D Scaffold: Unlike flat aromatic rings, the three-dimensional nature of adamantane allows for precise, predictable orientation of substituents, enabling optimized interactions with protein binding pockets.[1]

-

Serve as a Pharmacophore: In many cases, the adamantane group itself is a key component of the pharmacophore, directly contributing to biological activity, as seen in antiviral and CNS-active drugs.

This compound combines this robust scaffold with a planar, aromatic naphthyl system through a stable amide linkage, creating a molecule with significant potential for diverse biological interactions.

Physicochemical and Analytical Profile

While experimental data is limited, a foundational profile of this compound can be compiled from available spectroscopic data and predictions based on its chemical structure.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 121768-37-4 | NIST[3][4] |

| Molecular Formula | C₂₁H₂₃NO | NIST[3][4] |

| Molecular Weight | 305.41 g/mol | NIST[3][4] |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on related compounds like 1-Adamantanecarboxamide.[5][6] |

| Solubility | Predicted to be soluble in organic solvents (DCM, THF, DMSO) and insoluble in water. | Based on the high lipophilicity of the adamantane and naphthyl groups.[7] |

| Melting Point | Not reported. Expected to be relatively high (>150 °C). | The parent 1-Adamantanecarboxamide has a melting point of 188-190 °C.[6] |

Spectroscopic Characterization

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available.[3] The molecular ion peak [M]⁺ is expected at m/z 305.4. Key fragmentation patterns would likely involve the loss of the naphthylamine group or cleavage of the adamantane cage.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the adamantane protons (typically broad multiplets between 1.7-2.1 ppm), the naphthyl aromatic protons (in the 7.4-8.2 ppm region), and a characteristic amide proton (N-H) signal, which may be broad and located further downfield.

-

¹³C NMR Spectroscopy: The carbon NMR would show signals for the adamantane cage carbons (typically between 28-40 ppm), the amide carbonyl carbon (~175-180 ppm), and the distinct aromatic carbons of the naphthyl ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O stretch (carbonyl band, ~1650 cm⁻¹).

Synthesis and Purification

The most direct route to this compound is through the formation of an amide bond between 1-adamantanecarboxylic acid and 1-naphthylamine. Several effective methods for amide coupling are well-established in organic synthesis.[8][9][10] A robust and scalable method utilizing phosphorus trichloride as a catalyst is presented here.[11]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-adamantanecarboxylic acid and 1-naphthylamine.

Materials:

-

1-Adamantanecarboxylic acid (1.0 eq)

-

1-Naphthylamine (1.0 eq)

-

Phosphorus trichloride (PCl₃) (0.5 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanecarboxylic acid (1.0 eq), 1-naphthylamine (1.0 eq), 4-dimethylaminopyridine (0.1 eq), and anhydrous toluene.

-

Addition of Reagents: Stir the mixture at room temperature and add triethylamine (3.0 eq). Subsequently, add phosphorus trichloride (0.5 eq) dropwise. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

-

Reaction Execution: Heat the reaction mixture to 80°C and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: The acidic wash removes unreacted amines and basic catalysts, while the basic wash removes unreacted carboxylic acid, ensuring a cleaner crude product.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Potential Biological Activity and Experimental Evaluation

While this specific molecule has not been extensively profiled, the class of N-adamantanecarboxamides has shown significant activity as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[12] This enzyme is a compelling therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.

The 11β-HSD1 Signaling Pathway

11β-HSD1 is primarily expressed in glucocorticoid target tissues like the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Overactivity of 11β-HSD1 leads to elevated intracellular cortisol levels, which promotes gluconeogenesis, lipogenesis, and insulin resistance. Inhibition of this enzyme is a validated strategy to counteract these metabolic disturbances.

Caption: Hypothesized inhibition of the 11β-HSD1 pathway.

Protocol: In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human 11β-HSD1.

Principle: This is a cell-free, scintillation proximity assay (SPA) that measures the conversion of ³H-cortisone to ³H-cortisol by recombinant human 11β-HSD1. The ³H-cortisol product is captured by a specific antibody coupled to SPA beads, bringing it into proximity with the scintillant to generate a light signal.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

NADPH (cofactor)

-

³H-cortisone (substrate)

-

Anti-cortisol monoclonal antibody

-

Protein A-coated SPA beads

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

This compound (test compound)

-

Known 11β-HSD1 inhibitor (positive control)

-

DMSO (vehicle)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.

-

Assay Reaction: a. In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition). b. Add 75 µL of assay buffer containing NADPH. c. Add 10 µL of ³H-cortisone substrate. d. Initiate the reaction by adding 10 µL of recombinant 11β-HSD1 enzyme. e. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Detection: a. Stop the reaction by adding 50 µL of a "stop solution" containing the anti-cortisol antibody. b. Add 50 µL of a suspension of the Protein A-coated SPA beads. c. Seal the plate and incubate at room temperature for at least 2 hours to allow for antibody-cortisol binding and bead settling.

-

Data Acquisition: Count the plate in a microplate scintillation counter. The signal is directly proportional to the amount of ³H-cortisol produced.

-

Data Analysis: a. Convert the raw counts per minute (CPM) to percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Self-Validating System: The inclusion of 0% and 100% inhibition controls, along with a positive control compound, ensures the validity of each assay plate and allows for accurate determination of inhibitory potency.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of established pharmacophores. While specific biological data remains to be published, this guide provides a comprehensive technical foundation for its synthesis, characterization, and evaluation. The proposed protocols, grounded in established chemical and biological principles, offer a clear path for researchers to explore its potential. Future investigations should focus on confirming its activity against 11β-HSD1 and screening it against other targets where adamantane derivatives have shown promise, such as viral proteins, ion channels, and other metabolic enzymes.[1][13][14] The synthesis of analogs with substitutions on the naphthyl ring could further elucidate structure-activity relationships and lead to the discovery of potent and selective therapeutic agents.

References

-

Shishkin, E. V., Vo, T., et al. (2020). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Russian Journal of Organic Chemistry, 56(12), 2251-2253. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 17(7), 8162-8178. [Link]

-

Jotani, M. M., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(21), 7488. [Link]

-

Issayeva, A., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(3), 633. [Link]

-

Kim, H. S., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(5), 844-849. [Link]

-

Issayeva, A., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. figshare. [Link]

-

ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. [Link]

-

Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. [Link]

-

NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. [Link]

-

Ghencea, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2005. [Link]

-

PubChem. (n.d.). 1-Naphthalenecarboxamide. [Link]

-

Georganics. (2012). 1-ADAMANTANECARBOXAMIDE Safety Data Sheet. [Link]

-

MP Biomedicals. (n.d.). N-(1-Naphthyl)Ethylene-Diamine Dihydrochloride. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

- Google Patents. (2011).

-

Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. [Link]

-

De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

Sources

- 1. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 2. figshare.com [figshare.com]

- 3. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]

- 4. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]

- 5. georganics.sk [georganics.sk]

- 6. 1-金刚烷基羰酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lab Reporter [fishersci.co.uk]

- 9. hepatochem.com [hepatochem.com]

- 10. growingscience.com [growingscience.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of N-(1-Naphthyl)-1-adamantanecarboxamide

[1]

Executive Summary

Target Molecule: N-(1-Naphthyl)-1-adamantanecarboxamide

CAS Registry Number: 121768-37-4

Molecular Formula:

This technical guide details the synthesis of This compound , a lipophilic amide merging the bulky, diamondoid adamantane cage with the planar, aromatic naphthalene system.[1] This structural motif is frequently explored in medicinal chemistry for cannabinoid receptor ligands (CB2 selective) , 11

The synthesis presents a specific challenge: steric hindrance .[3][4] The bulky adamantane bridgehead carbon adjacent to the carbonyl group significantly reduces electrophilic attack rates. Consequently, this guide prioritizes the Acid Chloride Activation Pathway (Method A) as the "Gold Standard" for yield and reliability, while providing a HATU-Mediated Pathway (Method B) for high-throughput screening (HTS) applications.[1]

Part 1: Retrosynthetic Analysis & Strategy

To design the most efficient pathway, we disconnect the amide bond (

-

The Acyl Component: 1-Adamantanecarboxylic acid (or its activated chloride).[1]

-

The Amine Component: 1-Naphthylamine.[1]

Strategic Considerations

-

Sterics: The 1-adamantyl group is essentially a tert-butyl group on steroids.[1] Nucleophilic attack at the carbonyl carbon is sterically impeded. Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and urea byproduct contamination.[1]

-

Electronic Factors: 1-Naphthylamine is a weak nucleophile compared to aliphatic amines due to resonance delocalization of the nitrogen lone pair into the naphthyl ring.[1]

-

Solution: We must convert the acid to a highly reactive acyl chloride (

) to overcome the poor nucleophilicity of the amine and the steric bulk of the adamantane.

Pathway Visualization

Figure 1: Retrosynthetic disconnection and forward synthesis logic.

Part 2: Synthesis Protocols

Method A: The Acid Chloride Route (Recommended)

This method is preferred for scale-up (>1g) and high purity.[1] It utilizes the high reactivity of the acid chloride to force the coupling with the sterically hindered amine.

Reagents

-

Precursor A: 1-Adamantanecarboxylic acid (1.0 eq)[1]

-

Precursor B: 1-Naphthylamine (1.1 eq)[1]

-

Activator: Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)[1] -

Base: Triethylamine (

) or Pyridine (2.0 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

Step 1: Activation (Acid Chloride Formation)

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve 1-adamantanecarboxylic acid (10 mmol) in anhydrous DCM (20 mL). -

Add Thionyl Chloride (

) (50 mmol) dropwise. Caution: Gas evolution ( -

Reflux the mixture at 45°C for 2–3 hours. The solution should turn clear.

-

Critical Step: Evaporate the solvent and excess

under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride. -

Result: Crude 1-adamantanecarbonyl chloride (usually a white/off-white solid).[1] Use immediately.

Step 2: Amidation (Coupling)

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM (15 mL) under nitrogen atmosphere.

-

In a separate flask, dissolve 1-naphthylamine (11 mmol) and Triethylamine (20 mmol) in anhydrous DCM (15 mL).

-

Cool the amine solution to 0°C (ice bath).

-

Add the acid chloride solution dropwise to the amine solution over 15 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

Step 3: Workup

-

Quench the reaction with saturated

solution (50 mL). -

Separate the organic layer.[1]

-

Wash the organic layer successively with:

-

1M HCl (2 x 30 mL) – Removes unreacted naphthylamine.

-

Water (1 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Method B: HATU Direct Coupling (Alternative)

Best for small-scale exploratory synthesis (<100 mg) where isolating the acid chloride is inconvenient.[1]

Reagents

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Dimethylformamide)[5]

Protocol

-

Dissolve 1-adamantanecarboxylic acid (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Add HATU (1.2 eq).[1] The solution typically turns yellow/orange.[1] Stir for 10 minutes to form the activated ester.

-

Add 1-Naphthylamine (1.1 eq).[1]

-

Stir at RT for 16–24 hours. Note: Reaction may be slower due to steric bulk.[6]

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution (5%), then follow standard acid/base washes as in Method A.

Part 3: Purification & Characterization

Purification Strategy

Due to the high lipophilicity of the adamantyl group, the product crystallizes well from non-polar solvents.

| Method | Solvent System | Notes |

| Recrystallization | Ethanol / Water (9:[1]1) | Heat to boiling, add water until turbid, cool slowly. |

| Recrystallization | Toluene / Hexane | Dissolve in min.[1] hot toluene, add hexane.[1] |

| Flash Column | Hexane / EtOAc (8:2 to 7:3) | Silica gel stationary phase.[1][7] |

Expected Analytical Data

Part 4: Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during the workup, ensuring high purity by chemically removing unreacted precursors.

Figure 2: Purification logic flow for removing unreacted starting materials.

Part 5: Safety & Regulatory (Critical)[1]

1-Naphthylamine Handling[1]

-

Carcinogenicity: While 1-naphthylamine is less potent than its isomer 2-naphthylamine, commercial supplies can contain traces of 2-naphthylamine (a known human bladder carcinogen).[1]

-

Protocol: Handle only in a fume hood. Double glove (Nitrile).[1] Use a dedicated balance.[1]

-

Deactivation: Treat waste streams containing naphthylamine with oxidative cleaners (e.g., bleach/hypochlorite) before disposal to degrade the amine functionality.

1-Adamantanecarbonyl Chloride[1][9][10][11][12]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12220464, Adamantane-1-carboxamide, N-(1-naphthyl)-. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Adamantane-1-carboxamide, N-(1-naphthyl)- Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

Schaefer, G. & Bode, J.W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry.[1] (General methodology for hindered amide coupling). Retrieved from [Link]

-

Bonsir, M. et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides. ChemistryOpen. (Specifics on adamantane steric properties). Retrieved from [Link]

Sources

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. chimia.ch [chimia.ch]

- 5. growingscience.com [growingscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1-Adamantanecarbonyl chloride | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Profiling of N-(1-Naphthyl)-1-adamantanecarboxamide: Structure-Activity Relationships and Target Deconvolution

The following guide provides an in-depth technical profiling of N-(1-Naphthyl)-1-adamantanecarboxamide , focusing on its pharmacophore analysis, predicted biological targets, and validation methodologies.

Executive Summary: The "Inverted Amide" Scaffold

This compound (CAS: 121768-37-4) represents a specific chemotype within the adamantyl-carboxamide class.[1] While structurally reminiscent of synthetic cannabinoids (e.g., AKB48) and 11

Unlike the "standard" adamantyl cannabinoids where the adamantane is attached to the amide nitrogen (e.g., Adamantyl-NH-CO-Indazole), this molecule features the adamantane attached to the amide carbonyl (Adamantane-CO-NH-Naphthyl). This "inverted" connectivity shifts the primary target probability landscape significantly:

-

Primary Target (High Probability): P2X7 Receptor (Antagonist)

-

Secondary Target (High Probability): 11

-HSD1 (Inhibitor) -

Tertiary Target (Low/Mod Probability): Cannabinoid Receptor Type 2 (CB2) (Weak Partial Agonist/Antagonist)

This guide details the rationale for these targets and provides the experimental protocols required for validation.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct domains that determine its binding affinity:

-

Lipophilic Cage (Domain A): The 1-Adamantyl group. A rigid, bulky, hydrophobic moiety that fills deep lipophilic pockets (e.g., the P2X7 allosteric site).

-

Linker (Domain B): The Carboxamide (-CO-NH-). This provides hydrogen bond donor/acceptor points and defines the vector between the two lipophilic domains.

-

Aromatic Cap (Domain C): The 1-Naphthyl group.[1] A planar, aromatic system capable of

-

Visualization: Pharmacophore Logic

Figure 1: Pharmacophore decomposition and target mapping. Note the "Inverted Vector" reducing CB2 probability.

Primary Target: P2X7 Receptor (Antagonist)

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune response. The Adamantane-1-carboxamide scaffold is a "privileged structure" for P2X7 antagonists.

Mechanistic Rationale

-

Reference Precedent: AstraZeneca and other groups have extensively developed adamantane-carboxamides as P2X7 antagonists. The general formula Adamantane-CO-NH-Heterocycle/Aryl is the defining feature of this series.

-

Binding Mode: The adamantane group occupies a specific hydrophobic pocket in the allosteric site, while the amide nitrogen forms a critical hydrogen bond with the receptor backbone. The naphthyl group provides necessary steric bulk and

-stacking to lock the receptor in the closed state. -

Prediction: this compound is likely a potent P2X7 antagonist with nanomolar affinity.

Validation Protocol: Calcium Influx Assay

To confirm P2X7 antagonism, a functional Ca

-

Cell Line: HEK293 cells stably expressing human P2X7 receptor.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Compound Pre-treatment: Add this compound (0.1 nM – 10

M) and incubate for 30 min. -

Agonist Stimulation: Inject BzATP (specific P2X7 agonist, EC

concentration). -

Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: Calculate IC

based on the inhibition of BzATP-induced calcium spike.

Secondary Target: 11 -HSD1 (Inhibitor)[3]

11

Mechanistic Rationale

-

Scaffold Homology: The adamantyl group mimics the steroid core of cortisone.

-

Linker Logic: The amide bond mimics the C11-ketone/hydroxyl interaction with the catalytic triad (Ser-Tyr-Lys).

-

Prediction: While many potent inhibitors use an adamantyl-urea or adamantyl-acetamide, the direct carboxamide is a known active scaffold. The naphthyl group may occupy the enzyme's substrate entrance channel.

Validation Protocol: Scintillation Proximity Assay (SPA)

-

Reagents: Microsomes containing human 11

-HSD1, -

Reaction: Mix enzyme, cofactor (NADPH), and test compound in assay buffer.

-

Start: Add

H-Cortisone. Incubate for 2 hours at 37°C. -

Stop: Add SPA beads coated with anti-cortisol antibody.

-

Detection: The beads capture the generated

H-Cortisol, bringing it close to the scintillant. -

Readout: Measure CPM (Counts Per Minute). Reduction in CPM indicates inhibition.

Tertiary Target: Cannabinoid Receptors (CB2)

While adamantane is common in cannabinoids (e.g., AM-1248, AKB48), the connectivity here is crucial.

-

Standard Cannabinoid: Indazole-CO-NH -Adamantane (Carbonyl on Indazole).

-

This Molecule: Adamantane-CO-NH -Naphthyl (Carbonyl on Adamantane).

This "inversion" often results in a significant loss of affinity or a switch to neutral antagonism . However, the lipophilicity of the adamantane and naphthyl groups ensures some binding affinity (likely micromolar range) due to non-specific hydrophobic interactions with the CB2 transmembrane helices.

Experimental Workflow: Screening Cascade

The following decision tree outlines the logical flow for characterizing this molecule.

Figure 2: Recommended screening cascade to deconvolute the primary biological target.

Comparative Data Table (Predicted vs. Reference)

| Feature | This compound | AKB48 (Cannabinoid) | P2X7 Antagonist (Ref. Ex. 1) |

| Core Scaffold | Adamantane-CO-NH-Aryl | Indazole-CO-NH-Adamantane | Adamantane-CO-NH-Heterocycle |

| Linker Orientation | Forward (CO attached to Cage) | Reverse (NH attached to Cage) | Forward (CO attached to Cage) |

| Primary Target | P2X7 (Predicted) | CB2 (Validated) | P2X7 (Validated) |

| Predicted IC50/Ki | ~10-100 nM (P2X7) | 1-10 nM (CB2) | 5-50 nM (P2X7) |

| Lipophilicity (cLogP) | ~5.5 (High) | ~5.0 (High) | ~4.5 (Moderate) |

References

-

P2X7 Antagonism: Guile, S. D., et al. (2009). "Adamantane-1-carboxamides as novel P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(1), 196-200. Link

-

11

-HSD1 Inhibition: Boyle, C. D., et al. (2006). "Adamantane-based 11 -

Cannabinoid SAR: Banister, S. D., et al. (2013). "Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs." ACS Chemical Neuroscience, 4(7), 1081-1092. Link

-

General Scaffold Data: NIST Chemistry WebBook, SRD 69. "Adamantane-1-carboxamide, N-(1-naphthyl)-".[1][2] Link

Sources

"N-(1-Naphthyl)-1-adamantanecarboxamide" preliminary cytotoxicity studies

Technical Guide: Preliminary Cytotoxicity Assessment of N-(1-Naphthyl)-1-adamantanecarboxamide

Executive Summary & Chemical Context

This compound (herein referred to as AdN-1 ) is a lipophilic amide combining a bulky, rigid adamantane cage with a planar naphthalene ring.[1] While adamantane derivatives are clinically established (e.g., Amantadine, Memantine) and adamantyl-carboxamides are frequent scaffolds in cannabinoid receptor research (CB2 agonists) and P2X7 antagonism, this specific congener presents unique toxicological profiles due to the fusion of a lysosomotropic cage with a potentially reactive aromatic amine precursor.[1]

This guide outlines the preliminary cytotoxicity workflow required to validate AdN-1 as a lead compound. It moves beyond simple IC50 determination to investigate mechanism-based toxicity, specifically focusing on metabolic stability and lysosomal integrity.[1]

Key Physicochemical Risks:

-

High Lipophilicity (LogP > 4.5): High probability of membrane intercalation and phospholipidosis.[1]

-

Hydrolytic Instability: Potential release of 1-naphthylamine (a known toxicant) upon amidase cleavage.[1]

Experimental Design Strategy

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol rejects the "one-size-fits-all" screening approach.[1] Instead, it employs a Tiered Toxicity Matrix .[1]

Tier 1: Basal Cytotoxicity (Cellular Health)[1]

-

Objective: Establish IC50 and differentiating necrosis from apoptosis.

-

Cell Models:

-

HepG2 (Human Liver Carcinoma):[1] Selected for high metabolic activity (CYP450 expression) to assess metabolite toxicity.[1]

-

SH-SY5Y (Neuroblastoma):[1] Selected due to the adamantane scaffold's propensity for blood-brain barrier (BBB) penetration.[1]

-

HEK-293 (Kidney): Non-cancerous control line.[1]

-

Tier 2: Mechanistic Profiling (Sub-lethal Stress)

-

Objective: Identify "silent" toxicity not immediately visible in viability assays.[1]

-

Targets: Mitochondrial membrane potential (

) and Lysosomal trapping (Adamantane effect).[1]

Detailed Methodological Workflow

Compound Preparation & Solubility

AdN-1 is highly hydrophobic.[1] Improper solubilization yields micro-precipitates that cause false negatives in optical assays.[1]

-

Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Stock Concentration: 10 mM (stored at -20°C).

-

Working Solution: Serial dilutions in serum-free media.[1]

-

Critical Control: Final DMSO concentration must be

to avoid solvent-induced cytotoxicity.[1]

The Multiplexed Cytotoxicity Assay (Protocol)

This protocol multiplexes CCK-8 (metabolic activity) with LDH Release (membrane integrity) in the same well to save reagents and correlate data.[1]

Step-by-Step Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h for attachment. -

Treatment: Aspirate media. Add

of AdN-1 working solutions (Range: 0.1 -

Incubation: 24h and 48h time points.

-

Supernatant Harvest (LDH): Transfer

of supernatant to a new plate. Add LDH reaction mix. Incubate 30 min. Read Absorbance at 490 nm.[1] -

Cell Viability (CCK-8): Add

CCK-8 reagent to the original wells (containing cells).[1] Incubate 1-4h. Read Absorbance at 450 nm.[1]

Data Calculation:

Mechanistic Visualization: The Toxicity Pathway[1]

The following diagram illustrates the hypothesized toxicity pathway for AdN-1, distinguishing between the adamantane-mediated physical stress and the naphthyl-mediated chemical stress.[1]

Figure 1: Hypothesized dual-mechanism toxicity pathway of AdN-1 involving lysosomotropism and metabolic activation.[1]

Data Interpretation & Acceptance Criteria

To ensure Trustworthiness , data must meet specific validity criteria before being accepted.

| Parameter | Metric | Acceptance Criteria | Interpretation |

| Z-Factor | Assay Quality | Excellent assay window; data is reliable. | |

| IC50 (HepG2) | Metabolic Tox | High Toxicity.[1] Likely unsuitable for drug development without modification.[1] | |

| LDH/CCK-8 Ratio | Mode of Death | High | Indicates Necrosis (rapid membrane rupture) – characteristic of detergent-like adamantane effects.[1] |

| LDH/CCK-8 Ratio | Mode of Death | Low | Indicates Apoptosis (metabolic failure precedes lysis).[1] |

Advanced Protocol: Lysosomal Tracking

Adamantane amines are known lysosomotropic agents.[1] They diffuse into acidic lysosomes, become protonated, and get trapped, causing osmotic swelling (vacuolization).[1]

Protocol:

-

Treat cells with AdN-1 (at IC20 concentration) for 12h.[1]

-

Stain with LysoTracker Red DND-99 (50 nM) for 30 min.[1]

-

Counterstain with Hoechst 33342 (Nuclei).[1]

-

Imaging: Confocal microscopy.

-

Result: An increase in the volume/number of LysoTracker-positive vesicles compared to control confirms lysosomal stress.[1]

Experimental Workflow Diagram

Figure 2: Standardized workflow for evaluating AdN-1 cytotoxicity.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Adamantane-1-carboxamide, N-(1-naphthyl)- Standard Reference Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1] [Link]

-

Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1] Chemical Reviews, 113(5), 3516–3604.[1] [Link]

-

Boly, R., et al. (2011).[1] Naphthylamine metabolism and toxicity: Mechanisms of bioactivation.[1] Toxicology Letters.[1] (Contextual citation for naphthylamine toxicity mechanisms).

-

Assay Guidance Manual. (2012). Cell Viability Assays.[1] National Center for Advancing Translational Sciences (NCATS).[1] [Link]

Sources

Methodological & Application

"N-(1-Naphthyl)-1-adamantanecarboxamide" as a potential 11β-HSD1 inhibitor

Application Note: Characterization of N-(1-Naphthyl)-1-adamantanecarboxamide as a Selective 11 -HSD1 Inhibitor

Executive Summary

This application note details the physicochemical profile and experimental protocols for evaluating This compound (hereafter referred to as NAC-1 ) as an inhibitor of 11

11

This guide provides validated protocols for microsomal stability assays and cell-based potency evaluations, designed for researchers optimizing lead compounds for metabolic disorders.

Scientific Background & Mechanism[1][2][3]

The Glucocorticoid Shuttle

Glucocorticoids regulate glucose metabolism and insulin sensitivity. While circulating cortisol levels are tightly controlled by the HPA axis, tissue-specific levels are modulated by isozymes:

-

11

-HSD1 (Target): Reductase activity. Converts Cortisone -

11

-HSD2 (Off-Target): Dehydrogenase activity.[4] Converts Cortisol

Inhibition Strategy: Selective inhibition of 11

Mechanism of Action (NAC-1)

NAC-1 functions as a competitive inhibitor.

-

Adamantane Moiety: Acts as a lipophilic "anchor," filling the large hydrophobic catalytic pocket of the enzyme.

-

Amide Linker: Provides hydrogen bond acceptor/donor points to orient the molecule.

-

Naphthyl Group: Engages in

-stacking or hydrophobic interactions with aromatic residues (e.g., Tyr, Trp) near the catalytic triad.

Pathway Visualization

The following diagram illustrates the enzymatic pathway and the inhibition point of NAC-1.

Figure 1: Mechanism of 11

Compound Profile: this compound[6]

| Property | Specification |

| IUPAC Name | N-(naphthalen-1-yl)adamantane-1-carboxamide |

| CAS Number | 121768-37-4 |

| Molecular Formula | C |

| Molecular Weight | 305.41 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |

| LogP (Predicted) | ~5.2 (Highly Lipophilic) |

| Storage | -20°C, Desiccated. Protect from light. |

Handling Precaution: Due to high lipophilicity, NAC-1 may adhere to plasticware. Use glass-lined or low-binding polypropylene consumables where possible.

Experimental Protocols

Protocol A: Microsomal Inhibition Assay (Biochemical)

This assay uses Human Liver Microsomes (HLM) as the enzyme source. It measures the reduction of Cortisone to Cortisol.[1][5]

Materials:

-

Human Liver Microsomes (HLM) (commercial source).

-

Substrate: Cortisone (200 nM final).[5]

-

Cofactor: NADPH (2

M final). -

Buffer: PBS (pH 7.[5]4) + MgCl

(2 mM). -

Detection: Cortisol ELISA Kit or HTRF Cortisol Kit.

Step-by-Step Methodology:

-

Compound Preparation:

-

Dissolve NAC-1 in 100% DMSO to create a 10 mM stock.

-

Perform serial dilutions in DMSO to generate a 1000x concentration curve (e.g., 10 mM to 1 nM).

-

Dilute 1:100 in assay buffer to achieve 10x working solutions (1% DMSO).

-

-

Reaction Setup (96-well plate):

-

Blank: 60

L Buffer + 10 -

Control: 60

L Buffer + 10 -

Test: 60

L Buffer + 10 -

Note: Microsome concentration should be optimized to ~2.5

g total protein per well.

-

-

Initiation:

-

Add 20

L of Substrate Mix (Cortisone 1 -

Final Volume: 100

L. -

Final DMSO: 0.1%.

-

-

Incubation:

-

Seal plate and incubate at 37°C for 2.5 hours with gentle shaking.

-

-

Termination & Detection:

-

Stop reaction with the specific stop solution provided by your ELISA/HTRF kit (usually containing a cortisol-chelating agent or lysis buffer).

-

Quantify Cortisol levels against a standard curve.

-

Data Analysis:

Calculate % Inhibition:

Protocol B: Cell-Based Assay (HEK-293 Transfected)

Cellular assays confirm membrane permeability and target engagement in a biological context.

Materials:

-

HEK-293 cells stably transfected with human HSD11B1 gene.[1]

-

Culture Media: DMEM + 10% FBS + Selection Antibiotics (e.g., G418).

-

Assay Media: DMEM (Phenol Red-free) + 1% Charcoal-stripped FBS.

Workflow Diagram:

Figure 2: Workflow for cell-based evaluation of NAC-1 potency.

Step-by-Step Methodology:

-

Seeding: Plate HEK-293-HSD1 cells at 30,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate overnight.

-

Treatment:

-

Remove growth media. Wash once with PBS.

-

Add 90

L Assay Media. -

Add 10

L NAC-1 (10x concentration). -

Incubate 30 mins at 37°C to allow compound equilibration.

-

-

Substrate Addition:

-

Add Cortisone to a final concentration of 200 nM.[5]

-

Note: Do not add NADPH; cells provide endogenous cofactor.

-

-

Incubation: Incubate for 4 to 24 hours (optimize linearity for your specific clone).

-

Analysis: Aliquot supernatant and quantify Cortisol.

Troubleshooting & Expert Insights

-

Selectivity Check (Crucial): To validate NAC-1 as a viable lead, you must counter-screen against 11

-HSD2 (kidney microsomes). A good candidate should have >100-fold selectivity for HSD1 over HSD2 to avoid hypertension side effects. -

Microsomal Stability: Adamantyl amides are generally metabolically stable, but the naphthyl ring can be a site for CYP450 oxidation. If IC

shifts significantly between biochemical and cell assays, consider checking for protein binding or metabolic degradation. -

Solubility: If the IC

curve plateaus below 100% inhibition, NAC-1 may be precipitating at high concentrations. Verify solubility in the assay buffer using nephelometry.

References

-

Adamantyl carboxamides and acetamides as potent human 11

-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012).[4] -

Discovery and Biological Evaluation of Adamantyl Amide 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2007).

-

Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11

-HSD1. Molecules. (2021). -

11

-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. (2005).

Sources

- 1. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies [mdpi.com]

"N-(1-Naphthyl)-1-adamantanecarboxamide" in antiviral screening assays

Application Note: N-(1-Naphthyl)-1-adamantanecarboxamide in Antiviral High-Content Screening

Executive Summary

This compound (referred to herein as NNA-1 ) represents a critical structural class of adamantane derivatives utilized in antiviral screening. While the adamantane scaffold is historically associated with Influenza A M2 ion channel blockade (e.g., Amantadine), the addition of the bulky, lipophilic naphthyl group shifts the pharmacological profile towards viral entry inhibition .

Recent high-throughput screening (HTS) campaigns have identified adamantane carboxamides as potent inhibitors of Filovirus entry (e.g., Ebola, Marburg) by targeting the viral Glycoprotein (GP) [1]. Furthermore, this scaffold is screened for activity against resistant Influenza strains where the bulky substituent may overcome S31N mutations in the M2 channel.

This guide details the protocols for utilizing NNA-1 as a chemical probe in Pseudotyped Virus Entry Assays and Cytopathic Effect (CPE) Reduction Assays , providing a robust framework for evaluating antiviral potency (EC₅₀) and cytotoxicity (CC₅₀).

Mechanism of Action & Rationale

The antiviral utility of NNA-1 stems from its "Lipophilic Bullet" structure—a rigid adamantane cage coupled to a planar naphthyl ring.

-

Primary Mechanism (Filoviruses/Enveloped Viruses): NNA-1 acts as a Class II Fusion Inhibitor . It binds to hydrophobic pockets within the viral envelope glycoproteins (such as EBOV-GP) or the host endosomal receptor (NPC1) interface, preventing the conformational changes required for viral fusion with the endosomal membrane.

-

Secondary Mechanism (Influenza A): Steric blockade of the M2 proton channel. The naphthyl group provides additional hydrophobic interaction, potentially retaining potency against amantadine-resistant strains.

Pathway Visualization: Dual-Mode Inhibition

Caption: Dual mechanistic potential of Adamantyl-Carboxamides targeting Viral Glycoprotein (GP) fusion or M2 Proton Channels.

Experimental Protocols

Protocol A: Pseudotyped Virus Entry Assay (BSL-2)

Target Application: Screening for inhibitors of Ebola (EBOV) or VSV entry. Rationale:[1] Using a VSV-pseudotype expressing EBOV-GP allows for safe BSL-2 screening of entry inhibitors. NNA-1 is added during the infection window to test for fusion blockade.

Materials:

-

Cells: Vero E6 or HEK293T (maintain in DMEM + 10% FBS).

-

Virus: VSV-ΔG-Luciferase pseudotyped with EBOV-GP (or VSV-G as control).

-

Reagent: NNA-1 (Stock: 10 mM in DMSO).

-

Detection: Bright-Glo™ Luciferase Assay System (Promega).

Workflow:

-

Cell Seeding (Day 0):

-

Seed Vero E6 cells at 20,000 cells/well in a white-walled 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation (Day 1):

-

Prepare a 3-fold serial dilution of NNA-1 in DMEM (serum-free).

-

Range: 100 µM down to 0.01 µM (8 points).

-

Control: Include 0.5% DMSO vehicle control and a known inhibitor (e.g., Toremifene).

-

-

Infection & Treatment:

-

Aspirate media from cells.

-

Pre-incubate cells with 50 µL of diluted NNA-1 for 1 hour at 37°C.

-

Add 50 µL of Pseudotyped Virus (MOI = 0.1) directly to the drug-containing media.

-

Critical Step: Spin-inoculation (centrifuge plate at 1,200 x g for 30 mins) can enhance synchronization of entry, improving assay sensitivity.

-

-

Incubation:

-

Incubate for 24–48 hours at 37°C.

-

-

Readout (Day 3):

-

Add 100 µL of Bright-Glo™ reagent to each well.

-

Incubate 5 mins at room temperature (protected from light).

-

Measure luminescence (RLU) on a plate reader.

-

Data Analysis: Normalize RLU to the DMSO control (100% infection). Calculate EC₅₀ using a 4-parameter logistic regression.

Protocol B: Cytotoxicity & Selectivity Index (MTS Assay)

Rationale: To confirm that viral inhibition is not due to host cell death.[2]

-

Seeding: Seed Vero E6 cells (same density as Protocol A) in a clear 96-well plate.

-

Treatment: Add NNA-1 serial dilutions (same range as Protocol A) without virus.

-

Incubation: 48 hours at 37°C.

-

Development: Add 20 µL MTS reagent (CellTiter 96® Aqueous One). Incubate 2 hours.

-

Measurement: Read Absorbance at 490 nm.

-

Calculation: Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

-

Selectivity Index (SI) = CC₅₀ / EC₅₀ .

-

Target: SI > 10 is considered a "Hit"; SI > 50 is a "Lead".

-

Expected Results & Troubleshooting

Typical Data Profile for Adamantane Carboxamides:

| Parameter | Value Range | Interpretation |

| EC₅₀ (EBOV-GP) | 0.5 – 5.0 µM | Moderate to High Potency. [1] |

| EC₅₀ (VSV-G) | > 50 µM | Specificity Check. Should be inactive against VSV-G (indicates GP-specific targeting). |

| CC₅₀ (Vero) | > 100 µM | Low Cytotoxicity is expected for this scaffold. |

| Solubility | Low | Issue: Compound may precipitate at >50 µM in media. Fix: Ensure <0.5% DMSO final concentration. |

Troubleshooting Guide:

-

High Background in Luciferase: Ensure complete removal of phenol red media if using a sensitive luminometer, or use phenol-red free DMEM during the assay window.

-

Flat Dose-Response: If NNA-1 shows no activity, verify the virus pseudotype. This compound class is highly specific to filoviral glycoproteins (Ebola/Marburg) and may not inhibit standard VSV-G or SARS-CoV-2 Spike unless specific hydrophobic pockets are conserved.

Screening Workflow Diagram

Caption: Step-by-step High-Content Screening (HCS) workflow for NNA-1 antiviral validation.

References

-

Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH/PMC). Context: Establishes the adamantane carboxamide scaffold as a potent inhibitor of EBOV-GP mediated entry.[1] URL:[Link]

-

Antiviral Activity of 1-Adamantanamine (Amantadine). Source: Science (1964).[3] Context: The foundational text describing the antiviral properties of the adamantane core against Influenza.[2][3][4][5][6][7] URL:[Link]

-

Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Source: MDPI (Applied Sciences). Context: Provides chemical synthesis and cytotoxicity profiles for adamantane derivatives, relevant for establishing CC50 baselines. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Studies on the antiviral activity of 1-adamantanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Potential of N-(1-Naphthyl)-1-adamantanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Rationale

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] The strategy of combining different pharmacophores into a single molecular scaffold is a proven approach in medicinal chemistry to develop compounds with enhanced biological activity.[2] This guide focuses on N-(1-Naphthyl)-1-adamantanecarboxamide , a novel compound uniting two moieties known for their diverse bioactivities: the adamantane cage and the naphthalene ring system.

This compound

-

Chemical Formula: C₂₁H₂₃NO[3]

-

Molecular Weight: 305.41 g/mol [3]

-

CAS Registry Number: 121768-37-4[3]

The adamantane nucleus, a rigid and highly lipophilic tricyclic alkane, is a key component in several approved drugs and is known to confer antiviral, antibacterial, and antifungal properties to derivatives.[4][5][6] Its lipophilicity can facilitate membrane interaction, a potential mechanism for antimicrobial action.[7] Similarly, naphthalene-based compounds have demonstrated a broad spectrum of antimicrobial activities.[8] The conjugation of these two scaffolds in this compound provides a strong rationale for its investigation as a potential antimicrobial agent.

This document serves as a comprehensive technical guide, providing field-proven protocols for the initial antimicrobial susceptibility testing (AST) of this compound. It is designed to equip researchers with the necessary methodologies to determine its spectrum of activity and potency, laying the groundwork for further development.

Section 2: Pre-Experimental Considerations

Prior to initiating antimicrobial testing, a thorough characterization of the compound's physicochemical properties is essential for reliable and reproducible results.

2.1 Solubility and Stock Solution Preparation

The lipophilic nature of the adamantane and naphthyl groups suggests that this compound will likely have poor aqueous solubility.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most AST assays.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~32.7 mM). Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

-

-

Solvent Control (Crucial): DMSO can exhibit antimicrobial activity at concentrations typically above 1-2% (v/v). Therefore, all experiments must include a solvent control (culture medium with the highest concentration of DMSO used in the assay) to ensure that the observed antimicrobial effect is due to the compound and not the solvent.

2.2 Stability

The stability of the compound in solution (both stock and working concentrations) under experimental conditions (e.g., 37°C, in culture medium) should be assessed, although amides are generally stable. This can be performed using analytical techniques like HPLC if degradation is suspected.

Section 3: Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a robust initial assessment of antimicrobial activity.[9]

3.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][10][11]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria)

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

-

Sterile diluent (broth or saline)

-

Multichannel micropipettes and sterile tips

Step-by-Step Procedure:

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. d. Dilute this standardized suspension in the test broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Preparation and Serial Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Create an intermediate dilution of the compound stock solution in broth. For example, to achieve a final starting concentration of 128 µg/mL, add a calculated volume of the 10 mg/mL stock to broth. c. Add 100 µL of this intermediate compound solution to the first column of wells (e.g., Column 1), resulting in a total volume of 200 µL. d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. e. Repeat this process across the plate to the desired final concentration (e.g., to Column 10). Discard 100 µL from the final dilution column. This leaves 100 µL in each well from Columns 1 to 10.

-

Control Setup:

-

Column 11 (Growth Control): 100 µL of broth. No compound. This well will receive the inoculum.

-

Column 12 (Sterility Control): 100 µL of broth. No compound and no inoculum. This well should remain clear.

-

A positive control antibiotic should be serially diluted in a separate row or plate to confirm the susceptibility of the test organism.

-

A solvent control should also be prepared using the highest concentration of DMSO present in the assay.

-

-

Inoculation: a. Add 100 µL of the final diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells from Column 1 to Column 11. Do not add inoculum to the sterility control wells (Column 12). b. The final volume in each test well is now 200 µL.

-

Incubation: a. Cover the plate with a lid or an adhesive seal. b. Incubate at 35-37°C for 16-20 hours in ambient air for most common bacteria.

-

Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should be clear, and the growth control should be turbid.

3.2 Protocol: Agar Well Diffusion for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity and is useful for screening against multiple organisms simultaneously.

Materials:

-

Sterile Petri dishes (100 mm)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip (to create wells)

-

Test compound stock solution

Step-by-Step Procedure:

-

Plate Preparation: Pour molten agar into Petri dishes and allow them to solidify on a level surface.

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to create a lawn of bacteria.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound stock solution (at a known concentration, e.g., 1 mg/mL) into each well.

-

Controls: Use a well with DMSO only as a negative control and a well with a known antibiotic solution as a positive control.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone diameter generally indicates greater antimicrobial activity.

Section 4: Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Experimental findings should be recorded in a structured format.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data of this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) | MIC (µM) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Gram-positive | Ciprofloxacin | |||

| Enterococcus faecalis ATCC 29212 | Gram-positive | Ampicillin | |||

| Escherichia coli ATCC 25922 | Gram-negative | Ciprofloxacin | |||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Ciprofloxacin | |||

| Candida albicans ATCC 10231 | Fungi (Yeast) | Fluconazole |

Interpretation:

-

Potency: MIC values are inversely proportional to potency. Lower MIC values indicate higher antimicrobial activity.

-

Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent. Activity limited to one group indicates a narrow spectrum.

-

Validation: The MIC of the positive control antibiotic should fall within its expected quality control range, validating the assay's accuracy.

Section 5: Advanced Protocols & Future Directions

If this compound shows promising MIC values (e.g., ≤16 µg/mL), further investigation is warranted.

-

Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is done by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Time-Kill Curve Analysis: This dynamic assay assesses the rate of bacterial killing over time at various concentrations of the compound.

-

Mechanism of Action Studies: Based on the known properties of adamantane derivatives, initial studies could focus on membrane disruption using assays for membrane potential, permeability (e.g., propidium iodide uptake), or electron microscopy to observe morphological changes.[7][12]

Section 6: Visualizations

Workflow Diagrams

Caption: Workflow for MIC determination via broth microdilution.

Caption: Hypothesized mechanism of action via membrane disruption.

Section 7: References

-

Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved February 19, 2026, from

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved February 19, 2026, from

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved February 19, 2026, from

-

PMC. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved February 19, 2026, from

-

PMC. (n.d.). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Retrieved February 19, 2026, from

-

Routledge. (2007, May 22). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved February 19, 2026, from

-

Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved February 19, 2026, from

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 19, 2026, from

-

Scilit. (n.d.). Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. Retrieved February 19, 2026, from

-

Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved February 19, 2026, from

-

MDPI. (2023, June 5). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Retrieved February 19, 2026, from

-

Semantic Scholar. (2019, November 26). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl). Retrieved February 19, 2026, from

-

ResearchGate. (2024, April 18). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved February 19, 2026, from

-

MDPI. (2019, November 26). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl). Retrieved February 19, 2026, from

-

ResearchGate. (2026, February 12). (PDF) N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. Retrieved February 19, 2026, from

-

ResearchGate. (2025, October 15). (PDF) Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Retrieved February 19, 2026, from

-

PubMed. (n.d.). Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues. Retrieved February 19, 2026, from

-

Journal of Medicinal and Chemical Sciences. (2022, September 15). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Retrieved February 19, 2026, from

-

PubMed. (n.d.). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Retrieved February 19, 2026, from

-

Xia & He Publishing Inc. (n.d.). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved February 19, 2026, from

-

Macquarie University. (n.d.). Hydrogels with intrinsic antibacterial activity prepared from naphthyl anthranilamide (NaA) capped peptide mimics. Retrieved February 19, 2026, from

-

ResearchGate. (n.d.). The results of adamantane derivatives in vitro antimicrobial activity.... Retrieved February 19, 2026, from

-

NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. Retrieved February 19, 2026, from [Link]

-

Georganics. (2012, April 1). 1-ADAMANTANECARBOXAMIDE. Retrieved February 19, 2026, from

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. jchr.org [jchr.org]

- 3. Adamantane-1-carboxamide, N-(1-naphthyl)- [webbook.nist.gov]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives [jmchemsci.com]

- 9. woah.org [woah.org]

- 10. benchchem.com [benchchem.com]

- 11. longdom.org [longdom.org]

- 12. scilit.com [scilit.com]

Application Notes and Protocols for N-(1-Naphthyl)-1-adamantanecarboxamide: A Guide to Cell-Based Assay Development

Introduction: Unraveling the Bioactivity of N-(1-Naphthyl)-1-adamantanecarboxamide

This compound is a synthetic small molecule featuring a rigid adamantane core linked to a naphthyl group via an amide bond[1][2][3]. The adamantane moiety, with its unique lipophilic and three-dimensional structure, is a common scaffold in medicinal chemistry, contributing to the biological activity of various approved drugs and clinical candidates[4][5][6]. Derivatives of adamantane have demonstrated a wide spectrum of pharmacological effects, including antiviral, anticancer, and neurological activities[4][5][6]. Similarly, the naphthyl group is a key pharmacophore in many biologically active compounds.

The specific biological target and mechanism of action for this compound are not yet fully elucidated. Therefore, a systematic approach employing cell-based assays is essential to characterize its potential therapeutic effects and understand its mode of action. Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant environment to assess a compound's biological activity, cytotoxicity, and potential off-target effects[7][8][9][10][11]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust cell-based assays for the initial characterization and subsequent mechanistic studies of this compound.

Experimental Design: A Tiered Approach to Characterization

Given the undefined mechanism of action, a tiered or sequential assay approach is recommended. This strategy begins with broad, phenotypic screening to identify any cellular effects, followed by more focused secondary assays to dissect the underlying biological pathways.

Figure 1: A tiered workflow for characterizing the bioactivity of this compound.

Part 1: Primary Screening - Assessing General Cellular Effects

The initial step is to determine if this compound exhibits any cytotoxic or cytostatic effects on cultured cells. A cell viability assay is a robust and high-throughput method for this purpose.

Protocol 1: Cell Viability/Cytotoxicity Assessment using a Tetrazolium-Based (MTT) Assay

This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. Actively proliferating cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, A549, or a panel of cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO. Due to the lipophilic nature of the adamantane and naphthyl groups, DMSO is a suitable solvent. Gentle warming may be required for complete dissolution.

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell doubling time.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

| Parameter | Description | Example Value |

| Cell Line | Human cervical cancer | HeLa |

| Seeding Density | Cells per well | 8,000 |

| Compound Concentration Range | Logarithmic dilution | 0.1 - 100 µM |

| Incubation Time | Duration of compound exposure | 48 hours |

| IC50 | Half-maximal inhibitory concentration | To be determined |

Part 2: Secondary Assays - Elucidating the Mechanism of Action

If this compound demonstrates significant activity in the primary screen, the next step is to investigate the underlying mechanism. The choice of secondary assays will be guided by the results of the primary screen and the known activities of similar compounds. For instance, if the compound induces cell death, assays to distinguish between apoptosis and necrosis are warranted.

Protocol 2: Apoptosis Induction Assessment by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic cells.

Materials:

-

Cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Step-by-Step Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any detached, dead cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Four populations of cells can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Considerations for Further Mechanistic Studies

Based on the initial findings, a range of further cell-based assays can be employed to delineate the mechanism of action of this compound:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, propidium iodide staining followed by flow cytometry can be performed.

-

Mitochondrial Membrane Potential Assay: To assess if apoptosis is mediated through the mitochondrial pathway, a fluorescent dye such as JC-1 can be used.

-

Reactive Oxygen Species (ROS) Detection: To investigate if the compound induces oxidative stress, cell-permeable dyes like DCFDA can be utilized[9].

-

Target Engagement Assays: If a putative target is identified, cellular thermal shift assays (CETSA) or reporter gene assays can be developed to confirm target engagement in a cellular context[7].

-

Off-Target and Toxicity Profiling: It is crucial to evaluate the compound's effects on a panel of cell lines, including non-cancerous cells, to assess its selectivity and potential for off-target toxicity[12][13][14].

Sample Handling and Preparation

-